molecular formula C20H23FN2O3 B4520463 2-(2-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide

2-(2-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide

Cat. No.: B4520463
M. Wt: 358.4 g/mol
InChI Key: NQLJGLOPZYADTC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide is a useful research compound. Its molecular formula is C20H23FN2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.16927076 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The study by Magadum and Yadav (2018) explores the chemoselective acetylation of 2-aminophenol, a process relevant to synthesizing antimalarial drug intermediates. This research highlights the significance of selective acetylation techniques, which could be analogous to manipulating the compound for synthesizing specific pharmaceutical intermediates. The methodology and insights could offer a foundation for developing synthetic routes for related compounds (Magadum & Yadav, 2018).

Modulation of Neurotransmitter Transporters

Madras et al. (2006) investigated modafinil, a compound known for its wakefulness-promoting effects, which shares a somewhat similar molecular architecture with the target compound. The study's findings on modafinil's interaction with dopamine and norepinephrine transporters could provide insights into potential neurological applications or effects of structurally similar compounds, demonstrating the broad applicability of such molecular structures in modulating neurotransmitter systems (Madras et al., 2006).

Synthesis and Characterization of Related Compounds

Yang Man-li (2008) focused on synthesizing novel acetamides using 3-fluoro-4-cyanophenol as primary compounds, which shares functional groups with the compound of interest. This study underscores the versatility of fluoro-phenoxy and acetamide groups in synthesizing diverse chemical entities, potentially leading to various pharmacological or material applications (Yang Man-li, 2008).

Anticancer and Anti-inflammatory Activities

The research by Rani et al. (2014) and (2016) on the development of novel 2-(substituted phenoxy) acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic agents illustrates the therapeutic potential of compounds bearing phenoxy and acetamide functionalities. This suggests that the target compound may also hold promise in similar biomedical applications, contingent upon further research (Rani et al., 2014); (Rani et al., 2016).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(4-morpholin-4-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-15(22-20(24)14-26-19-5-3-2-4-18(19)21)16-6-8-17(9-7-16)23-10-12-25-13-11-23/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLJGLOPZYADTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.